Kinetic Parameters as an MCAD Substrate
Octanoyl-CoA (C8-CoA) is a high-affinity, high-turnover substrate for medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial β-oxidation. Its kinetic parameters are well-defined and serve as a benchmark for evaluating enzyme function. While longer-chain acyl-CoAs (e.g., palmitoyl-CoA) are poor substrates, octanoyl-CoA exhibits a Km of 2.5 μM and a kcat of 18.8 s⁻¹ with recombinant pig MCAD [1]. These values are comparable to the native enzyme, confirming its physiological relevance.
| Evidence Dimension | Km (Substrate Affinity) and kcat (Turnover Number) for MCAD |
|---|---|
| Target Compound Data | Km = 2.5 ± 0.4 μM; kcat = 18.8 ± 0.5 s⁻¹ |
| Comparator Or Baseline | Palmitoyl-CoA (C16-CoA) and other long-chain acyl-CoAs are poor substrates (no activity under comparable conditions) |
| Quantified Difference | Not applicable; octanoyl-CoA is the preferred substrate, whereas C16-CoA shows negligible activity. |
| Conditions | Recombinant pig MCAD expressed in E. coli; assayed via UV-Vis spectroscopy following reduction of electron transfer flavoprotein (ETF) or ferricenium ion. |
Why This Matters
This data confirms octanoyl-CoA sodium salt as the essential, high-purity substrate for any assay designed to measure or characterize MCAD activity, a critical enzyme in fatty acid oxidation research.
- [1] Kieweg, V., et al. (2003). Probing Hydrogen-Bonding Interactions in the Active Site of Medium-Chain Acyl-CoA Dehydrogenase Using Raman Spectroscopy. Biochemistry, 42(40), 11745-11753. DOI: 10.1021/bi0344578 View Source
